9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole
Overview
Description
9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole is a compound that combines the structural features of carbazole and triazine. Carbazole is a heterocyclic aromatic organic compound, while triazine is a nitrogen-containing heterocycle. The combination of these two moieties results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a crucial target for antibacterial agents .
Mode of Action
It is known that the compound’s triazine ring structure plays a significant role in its interaction with the target . The compound’s interaction with DNA gyrase may result in the inhibition of the enzyme’s activity, leading to the disruption of DNA replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication and transcription pathways . By inhibiting DNA gyrase, the compound prevents the supercoiling of DNA, which is necessary for these processes. This disruption can lead to cell death, providing the compound with its antibacterial properties .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By targeting and inhibiting DNA gyrase, the compound disrupts essential cellular processes, leading to cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances can impact the compound’s stability and efficacy .
Preparation Methods
The synthesis of 9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole typically involves the substitution of one chlorine atom in cyanuric chloride by carbazolyllithium in tetrahydrofuran (THF) . This reaction is carried out under controlled conditions to ensure the selective substitution and formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the triazine ring. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules. These reactions often involve catalysts and specific reaction conditions.
Major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar compounds to 9-(4,6-Dichloro-1,3,5-triazin-2-YL)-9H-carbazole include other triazine derivatives and carbazole-based compounds. For example:
4,6-Dichloro-1,3,5-triazin-2-amine: Another triazine derivative with similar reactivity but different applications.
Carbazole-based dyes: Compounds that share the carbazole moiety and are used in dye synthesis and electronic applications.
The uniqueness of this compound lies in its combination of triazine and carbazole, providing a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
9-(4,6-dichloro-1,3,5-triazin-2-yl)carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-13-18-14(17)20-15(19-13)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)21/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLSATMXYQYLKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731683 | |
Record name | 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24209-95-8 | |
Record name | 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.